Clofibric acid

Vue d'ensemble

Description

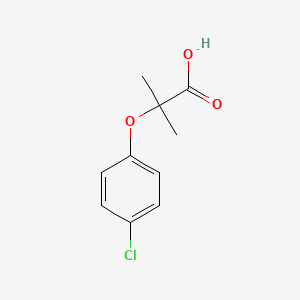

L'acide clofibrïque, dont le nom IUPAC est l'acide 2-(4-chlorophénoxy)-2-méthylpropanoïque, est un métabolite biologiquement actif de médicaments hypolipidémiants tels que le clofibrate, l'étofibrate et le théofibrate . Il a la formule moléculaire C₁₀H₁₁ClO₃ et est connu pour son rôle dans la réduction des niveaux de lipides sanguins. L'acide clofibrïque a été détecté dans divers milieux environnementaux, notamment les lacs suisses et la mer du Nord, en raison de sa persistance et de sa résistance à la biodégradation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide clofibrïque peut être synthétisé par réaction du 4-chlorophénol avec l'acide isobutyrique en présence d'une base telle que l'hydroxyde de sodium. La réaction implique généralement le chauffage du mélange sous reflux pour faciliter la formation de l'ester, qui est ensuite hydrolysé pour donner l'acide clofibrïque .

Méthodes de production industrielle : La production industrielle de l'acide clofibrïque implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la qualité constante du produit final. Le mélange réactionnel est souvent soumis à des étapes de purification telles que la recristallisation pour obtenir de l'acide clofibrïque pur .

Analyse Des Réactions Chimiques

Types de réactions : L'acide clofibrïque subit diverses réactions chimiques, notamment :

Oxydation : L'acide clofibrïque peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : La réduction de l'acide clofibrïque peut donner des dérivés d'alcool.

Substitution : L'atome de chlore dans l'acide clofibrïque peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde ou les amines peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation d'acides carboxyliques.

Réduction : Formation de dérivés d'alcool.

Substitution : Formation de dérivés phénoxy substitués.

4. Applications de la recherche scientifique

L'acide clofibrïque a plusieurs applications de recherche scientifique :

Biologie : Étudié pour ses effets sur les organismes aquatiques en raison de sa persistance dans l'environnement.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme standard en chimie analytique.

5. Mécanisme d'action

L'acide clofibrïque exerce ses effets en activant le récepteur alpha activé par les proliférateurs de peroxysomes (PPARα), qui joue un rôle crucial dans le métabolisme des lipides. L'activation du PPARα entraîne une augmentation de l'activité de la lipase lipoprotéique, favorisant la dégradation des triglycérides et la conversion des lipoprotéines de très basse densité (VLDL) en lipoprotéines de basse densité (LDL) et en lipoprotéines de haute densité (HDL) . Ce mécanisme contribue à réduire les niveaux de lipides sanguins et à gérer l'hyperlipidémie .

Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Clofibric acid is frequently detected in aquatic environments due to its low degradation rate, raising concerns about its ecological effects. Research indicates that this compound can significantly affect aquatic organisms. For instance, a study on zebrafish (Danio rerio) demonstrated that chronic exposure to this compound impacted growth, reproduction, and embryonic development across generations .

Biodegradation Studies

Recent investigations have focused on the biodegradation of this compound using microorganisms. A notable study utilized the white-rot fungus Trametes pubescens, achieving a biodegradation yield of 60% under optimized conditions . This research underscores the potential for using fungi in bioremediation strategies to mitigate the environmental impact of pharmaceutical pollutants.

Effects on Lipid Metabolism

This compound serves as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism in various organisms. In a study involving rats, dietary this compound altered the fatty acid profile in intestinal mucosa, increasing monounsaturated fatty acids while affecting gene expression related to fatty acid metabolism .

Key Findings:

- Increased expression of stearoyl-CoA desaturase genes (SCD1 and SCD2) was observed, indicating enhanced fatty acid desaturation.

- The treatment led to significant alterations in the proportions of specific fatty acids, suggesting a targeted effect on lipid metabolism pathways.

Toxicological Studies

Toxicological assessments have revealed both acute and chronic effects of this compound on various species. In mosquitofish (Gambusia holbrooki), acute exposure resulted in decreased liver catalase activity and increased muscle lactate dehydrogenase activity, indicating oxidative stress responses . Chronic studies showed minimal effects on enzymatic activities but highlighted potential risks associated with long-term exposure.

Molecularly Imprinted Polymers for Selective Removal

Innovative approaches have been developed to selectively remove this compound from contaminated water sources using molecularly imprinted polymers (MIPs). A study demonstrated that MIPs synthesized for this compound exhibited excellent binding affinity and reusability for at least 12 cycles without significant performance loss . This technique represents a promising method for addressing pharmaceutical contaminants in water systems.

Table 1: Summary of this compound Applications

Mécanisme D'action

Clofibric acid exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, promoting the breakdown of triglycerides and the conversion of very low-density lipoproteins (VLDL) to low-density lipoproteins (LDL) and high-density lipoproteins (HDL) . This mechanism helps in reducing blood lipid levels and managing hyperlipidemia .

Comparaison Avec Des Composés Similaires

L'acide clofibrïque appartient à la classe des fibrates, qui sont utilisés pour abaisser les niveaux de lipides dans le sang. Des composés similaires comprennent :

Clofibrate : Le composé parent de l'acide clofibrïque, utilisé pour traiter l'hyperlipidémie.

Etofibrate : Un autre agent hypolipidémiant qui se métabolise en acide clofibrïque.

Theofibrate : Similaire au clofibrate et à l'étofibrate, il se métabolise également en acide clofibrïque.

Unicité : L'acide clofibrïque est unique en raison de sa persistance dans l'environnement et de son rôle de métabolite de plusieurs médicaments hypolipidémiants. Sa structure chimique lui permet de subir diverses réactions, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles .

Activité Biologique

Clofibric acid, a pharmacologically active metabolite of the lipid-regulating drug clofibrate, has garnered attention for its diverse biological activities. This article compiles significant research findings, case studies, and data tables to elucidate the compound's biological effects, particularly in lipid metabolism and enzymatic activity modulation.

Overview of this compound

This compound is primarily known for its role in lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Its mechanism of action involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulates lipid metabolism.

-

Effect on Fatty Acid Metabolism :

- This compound influences the activity of various enzymes involved in fatty acid metabolism. For instance, it induces stearoyl-CoA desaturase (SCD) in the intestinal mucosa, leading to alterations in the monounsaturated fatty acid (MUFA) profile. A study reported that treatment with this compound increased the expression of SCD1 and SCD2 genes by 24-fold and 8.2-fold, respectively, compared to control groups .

-

Branched-Chain Amino Acid Metabolism :

- This compound enhances the catabolism of branched-chain amino acids (BCAAs) by increasing the activity of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. This effect is mediated through inhibition of BCKDH kinase, which promotes the active form of the enzyme complex . The compound exhibits a biphasic effect on BCKDH flux depending on concentration and nutritional state .

-

Impact on Lipid Profiles :

- Research indicates that this compound alters lipid profiles significantly. In rats fed a diet containing this compound, there was a notable increase in oleic acid levels and changes in polyunsaturated fatty acids (PUFAs). Specifically, proportions of eicosatrienoic acids were significantly increased while linoleic acid levels decreased .

Table 1: Summary of Key Findings on this compound

Additional Biological Effects

This compound has also been studied for its potential effects beyond lipid metabolism:

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant effects, potentially influencing cellular stress responses.

- Biodegradation : Research has explored the biodegradation of this compound using fungal strains like Trametes pubescens, highlighting its environmental impact and potential for bioremediation .

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCGAZHTZHNUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040661 | |

| Record name | Clofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882-09-7 | |

| Record name | Clofibric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofibric acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clofibric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clofibric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofibric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFIBRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.